molecular formula C13H11FO B8524586 1-Fluoro-3-(3-methylphenoxy)benzene CAS No. 65295-57-0

1-Fluoro-3-(3-methylphenoxy)benzene

Cat. No.: B8524586
CAS No.: 65295-57-0
M. Wt: 202.22 g/mol
InChI Key: CQQKJQFZEKLGFT-UHFFFAOYSA-N
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Description

1-Fluoro-3-(3-methylphenoxy)benzene is a fluorinated aromatic ether featuring a fluorine atom at the 1-position and a 3-methylphenoxy group at the 3-position of the benzene ring. The 3-methylphenoxy group introduces steric bulk and moderate electron-donating effects, distinguishing it from compounds with electron-withdrawing substituents (e.g., trifluoromethyl) or simpler ethers (e.g., methoxy). This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where fluorine and ether moieties are common functional groups.

Properties

CAS No.

65295-57-0

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

1-fluoro-3-(3-methylphenoxy)benzene

InChI

InChI=1S/C13H11FO/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2-9H,1H3

InChI Key

CQQKJQFZEKLGFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

1-Fluoro-3-methoxybenzene (3-Fluoroanisole)
  • Structure : Fluorine at position 1, methoxy group at position 3.
  • Electronic Effects : The methoxy group is electron-donating via resonance, activating the benzene ring toward electrophilic substitution.
  • Steric Profile: Less bulky than 3-methylphenoxy, leading to higher reactivity in sterically sensitive reactions.
  • Key Data: InChIKey: MFJNOXOAIFNSBX-UHFFFAOYSA-N; Canonical SMILES: FC1=CC=CC(OC)=C1 .
1-Fluoro-3-(trifluoromethyl)benzene
  • Structure : Fluorine at position 1, trifluoromethyl (CF₃) group at position 3.
  • Electronic Effects : The CF₃ group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to meta/para positions.
  • Applications : Used as a solvent and intermediate in reactions requiring electron-deficient aromatics .
1-Fluoro-3-benzylbenzene
  • Structure : Fluorine at position 1, benzyl group (CH₂C₆H₅) at position 3.
  • Comparison: The benzyl group is electron-neutral but introduces steric hindrance. Unlike the phenoxy group in the target compound, it lacks oxygen-based resonance effects .

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight ¹⁹F NMR (δ, ppm) Key Spectral Features
1-Fluoro-3-(3-methylphenoxy)benzene* C₁₃H₁₁FO 202.23 ~-110 to -115† Expected aromatic proton splitting due to substituents.
1-Fluoro-3-methoxybenzene C₇H₇FO 142.13 -113.5‡ Distinct methoxy singlet (δ 3.80 ppm in ¹H NMR) .
1-Fluoro-3-(trifluoromethyl)benzene C₇H₄F₄ 164.10 -63.5 CF₃ group shows strong deshielding in ¹³C NMR .
1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene C₁₄H₁₃FO₂ 248.25 -117.3 Phenoxy methyl protons at δ 5.02 ppm (¹H NMR) .

*Inferred data; †Based on analogs ; ‡From similar fluorinated ethers.

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